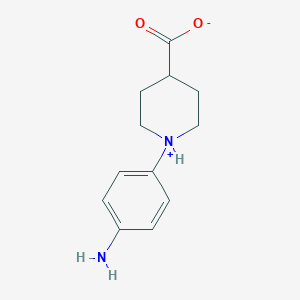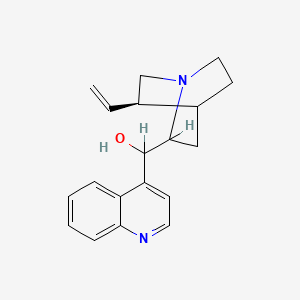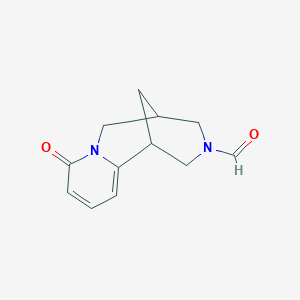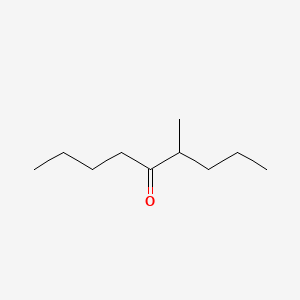
(R)-(-)-2-Hexyl isothiocyanate
Descripción general
Descripción
(R)-(-)-2-Hexyl isothiocyanate is a chemical compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-(-)-2-Hexyl isothiocyanate typically involves the reaction of hexylamine with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then decomposed to yield the isothiocyanate. The reaction conditions include the use of a polar solvent such as ethanol or methanol and maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and precise temperature control ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (R)-(-)-2-Hexyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: : The isothiocyanate group can be oxidized to form thiocyanates or sulfates.
Reduction: : Reduction reactions can lead to the formation of thioureas or amines.
Substitution: : Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of various derivatives.
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.
Oxidation: : Thiocyanates, sulfates.
Reduction: : Thioureas, amines.
Substitution: : Various alkyl, aryl, and thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : It serves as a versatile intermediate for the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: : Its antimicrobial properties make it useful in the development of new antibiotics and antifungal agents.
Medicine: : Research has shown its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (R)-(-)-2-Hexyl isothiocyanate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This can result in the inhibition of specific pathways involved in inflammation, microbial growth, and cancer progression.
Comparación Con Compuestos Similares
(R)-(-)-2-Hexyl isothiocyanate is similar to other isothiocyanates such as allyl isothiocyanate and phenethyl isothiocyanate. its unique hexyl chain provides distinct chemical and biological properties. For example, allyl isothiocyanate is known for its pungent odor and use in food preservation, while phenethyl isothiocyanate has been studied for its anticancer properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2R)-2-isothiocyanatohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWLZBNDSJSQF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309971 | |
| Record name | (2R)-2-Isothiocyanatohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-95-2 | |
| Record name | (2R)-2-Isothiocyanatohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Isothiocyanatohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B7856685.png)
![3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B7856697.png)








![3-{2-oxo-2-[4-(piperidin-1-yl)phenyl]ethyl}-2-benzofuran-1(3H)-one](/img/structure/B7856746.png)


